molecular formula C17H24N2O5S B2494399 N-[2-(cycloheptylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 899740-38-6

N-[2-(cycloheptylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2494399
CAS No.: 899740-38-6
M. Wt: 368.45
InChI Key: IZNAQNVSYQWDJV-UHFFFAOYSA-N
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Description

N-[2-(cycloheptylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a cycloheptylsulfamoyl group, and a carboxamide group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cycloheptylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the cyclization of catechol derivatives with formaldehyde. The next step involves the introduction of the cycloheptylsulfamoyl group, which can be done through sulfonation reactions using cycloheptylamine and sulfonyl chlorides. Finally, the carboxamide group is introduced through amidation reactions using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for sulfonation and amidation reactions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cycloheptylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, and sulfonating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cycloheptylsulfamoyl)ethyl]-2H-1,3-benzodioxole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[2-(cycloheptylsulfamoyl)ethyl]-2H-1,3-benzodioxole-6-carboxamide: Another positional isomer.

    N-[2-(cycloheptylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-[2-(cycloheptylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its isomers and analogs.

Properties

IUPAC Name

N-[2-(cycloheptylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c20-17(13-7-8-15-16(11-13)24-12-23-15)18-9-10-25(21,22)19-14-5-3-1-2-4-6-14/h7-8,11,14,19H,1-6,9-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNAQNVSYQWDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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